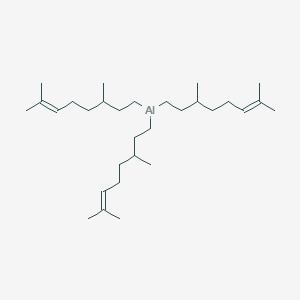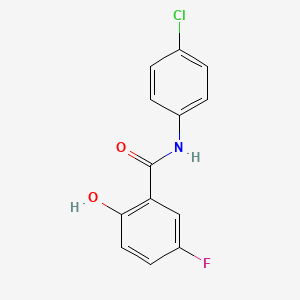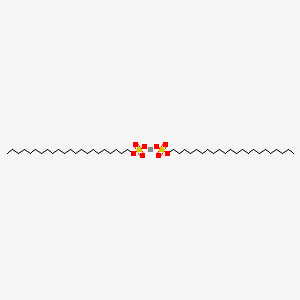
1-Docosanol, hydrogen sulfate, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Docosanol, hydrogen sulfate, calcium salt is a compound that combines the properties of 1-Docosanol, a long-chain fatty alcohol, with hydrogen sulfate and calcium ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Docosanol, hydrogen sulfate, calcium salt can be synthesized through a series of chemical reactions involving 1-Docosanol, sulfuric acid, and calcium hydroxide. The general synthetic route involves the following steps:
Esterification: 1-Docosanol reacts with sulfuric acid to form 1-Docosanol hydrogen sulfate.
Neutralization: The resulting 1-Docosanol hydrogen sulfate is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve:
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Docosanol, hydrogen sulfate, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of docosanoic acid.
Reduction: Formation of docosanol sulfide.
Substitution: Formation of various substituted docosanol derivatives.
Aplicaciones Científicas De Investigación
1-Docosanol, hydrogen sulfate, calcium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential antiviral properties, particularly against lipid-enveloped viruses.
Medicine: Investigated for its use in topical formulations for treating viral infections like cold sores.
Industry: Utilized in the production of cosmetics, emulsifiers, and other personal care products.
Mecanismo De Acción
The mechanism of action of 1-Docosanol, hydrogen sulfate, calcium salt involves its interaction with cellular membranes. The compound is believed to:
Inhibit viral fusion: By stabilizing the host cell membrane, it prevents the fusion of viral envelopes with the host cell membrane, thereby inhibiting viral entry and replication.
Target Pathways: The primary molecular targets are the phospholipids in the host cell membrane, which are crucial for viral fusion and entry.
Comparación Con Compuestos Similares
Similar Compounds
1-Docosanol: A long-chain fatty alcohol used in similar applications but lacks the sulfate and calcium components.
Calcium sulfate: Commonly used in construction and medical applications but does not have the antiviral properties of 1-Docosanol derivatives.
Sodium lauryl sulfate: A surfactant with similar properties but different chemical structure and applications.
Uniqueness
1-Docosanol, hydrogen sulfate, calcium salt is unique due to its combined properties of 1-Docosanol and sulfate, along with the stabilizing effect of calcium
Propiedades
Número CAS |
72018-25-8 |
|---|---|
Fórmula molecular |
C44H90CaO8S2 |
Peso molecular |
851.4 g/mol |
Nombre IUPAC |
calcium;docosyl sulfate |
InChI |
InChI=1S/2C22H46O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2 |
Clave InChI |
PHIXWQJPNMQWFK-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


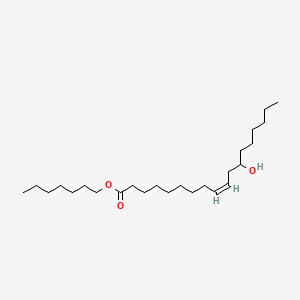
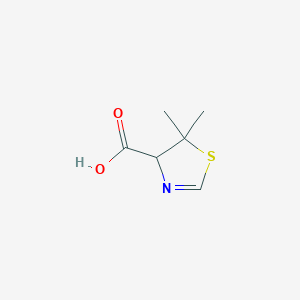
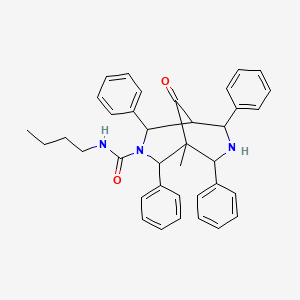
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
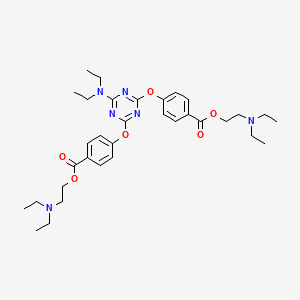
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
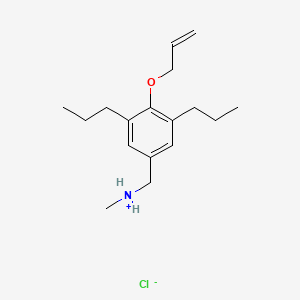
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

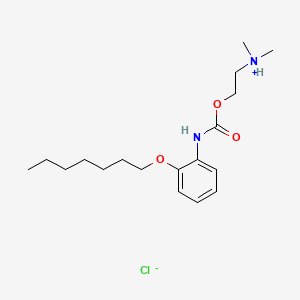
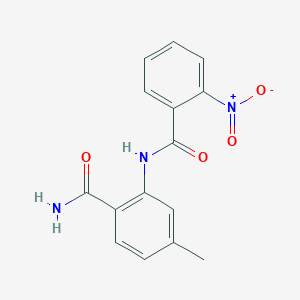
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
